![molecular formula C20H21N3O6S B6069862 N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NBMD and is a member of the benzamide family of compounds.
Mechanism of Action
The mechanism of action of NBMD is not fully understood. However, it has been suggested that NBMD inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
NBMD has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that NBMD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, NBMD has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using NBMD in lab experiments is its high potency. NBMD has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, NBMD has been shown to have low toxicity, which is important for ensuring the safety of lab personnel. However, one of the limitations of using NBMD in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on NBMD. One potential direction is the development of more efficient synthesis methods for NBMD. Additionally, further studies are needed to fully understand the mechanism of action of NBMD. This understanding could lead to the development of more effective cancer therapies. Finally, more research is needed to explore the potential applications of NBMD in other fields, such as the treatment of inflammatory diseases.
Conclusion:
In conclusion, NBMD is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer research and the treatment of inflammatory diseases make it an exciting area of study. While there are still many unanswered questions about the mechanism of action of NBMD, its potential benefits make it a promising candidate for future research.
Synthesis Methods
The synthesis of NBMD involves the reaction of 6-cyano-1,3-benzodioxole-5-carboxylic acid with 4-methoxy-3-nitrobenzoyl chloride in the presence of triethylamine. This reaction results in the formation of N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzamide. The nitro group is then reduced using a palladium-catalyzed hydrogenation reaction to yield the desired product, N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide.
Scientific Research Applications
NBMD has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NBMD is in the field of cancer research. NBMD has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, NBMD has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-4-23(5-2)30(25,26)19-9-13(6-7-16(19)27-3)20(24)22-15-10-18-17(28-12-29-18)8-14(15)11-21/h6-10H,4-5,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNZOSSCHMUWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


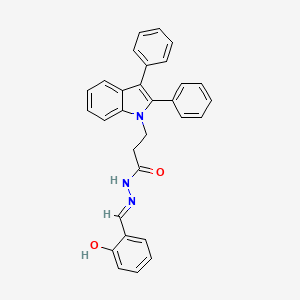
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
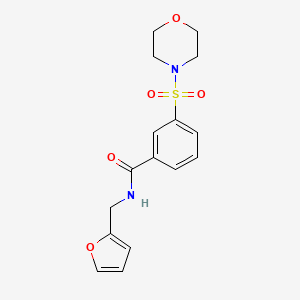
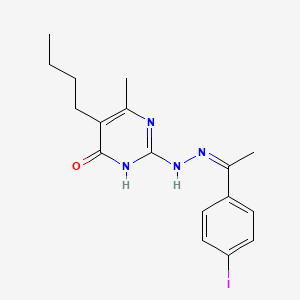
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069826.png)
![3-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6069829.png)
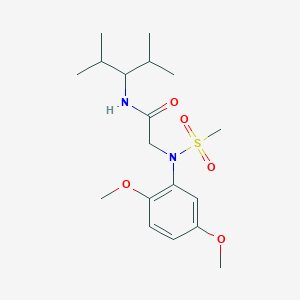
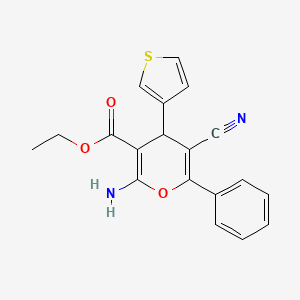

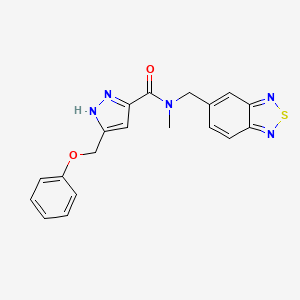
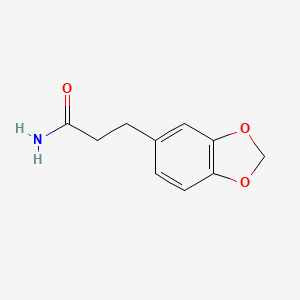
![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)